molecular formula C8H4ClF2N B15312635 2-Chloro-4,6-difluoro-3-methylbenzonitrile

2-Chloro-4,6-difluoro-3-methylbenzonitrile

Cat. No.: B15312635
M. Wt: 187.57 g/mol
InChI Key: PMDNLGFQJQJMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluoro-3-methylbenzonitrile typically involves the introduction of chlorine, fluorine, and methyl groups onto a benzonitrile core. One common method involves the reaction of 2-chloro-4,6-difluoro-3-methylbenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluoro-3-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-4,6-difluoro-3-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoro-3-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-difluorobenzonitrile
  • 2-Chloro-3-methylbenzonitrile
  • 4,6-Difluoro-3-methylbenzonitrile

Uniqueness

2-Chloro-4,6-difluoro-3-methylbenzonitrile is unique due to the specific combination of chlorine, fluorine, and methyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-chloro-4,6-difluoro-3-methylbenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via halogen-directed cyanation or nucleophilic aromatic substitution. For example:

  • Halogen Exchange : React 2,4,6-trifluoro-3-methylbenzonitrile with Cl⁻ under Cu(I) catalysis (e.g., CuCN) at 80–100°C in DMF .
  • Nitrile Introduction : Use a Pd-catalyzed cyanation of a pre-halogenated benzene derivative (e.g., Suzuki-Miyaura coupling with a boronic ester containing methyl and halogens) .
    Key Factors :
  • Temperature >80°C improves Cl/F exchange efficiency but risks decomposition.
  • Solvent polarity (DMF vs. THF) affects reaction kinetics and byproduct formation.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for a singlet (~2.5 ppm) for the methyl group and absence of aromatic protons due to symmetry.
    • ¹³C NMR : Peaks at ~115 ppm (C≡N), ~110–120 ppm (C-F), and ~20 ppm (CH₃) .
  • IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (C-F/C-Cl vibrations) .
  • Mass Spectrometry : Molecular ion peak at m/z 187.58 (C₈H₄ClF₂N⁺) with fragments at m/z 152 (loss of Cl) and 133 (loss of CN) .

Intermediate-Level Questions

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a key intermediate for:

  • Antimicrobial Agents : Functionalization at the nitrile group (e.g., conversion to tetrazoles) enhances binding to bacterial enzymes .
  • Kinase Inhibitors : The chloro and fluoro substituents enable π-stacking with ATP-binding pockets. Optimize substituent positions via molecular docking (e.g., AutoDock Vina) to improve selectivity .
    Validation : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with HPLC purity checks (>95%) .

Q. How does the electronic environment of the benzene ring influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl, F, and CN groups deactivate the ring, directing electrophilic substitution to the meta position. For Pd-catalyzed couplings:

  • Suzuki-Miyaura : Use electron-deficient boronic acids and Pd(PPh₃)₄ in polar aprotic solvents (e.g., DMSO) at 100°C .
  • Buchwald-Hartwig Amination : Activate with XPhos precatalyst and Cs₂CO₃ to overcome deactivation .
    Tip : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) to detect intermediates.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) from different sources be resolved?

Methodological Answer: Contradictions often arise from solvent effects or impurities. To resolve:

  • Standardize Conditions : Acquire NMR in deuterated DMSO or CDCl₃ and compare with computed spectra (e.g., DFT at B3LYP/6-31G* level) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing F/Cl coupling effects) .
    Case Study : A reported ¹H NMR shift at 7.2 ppm in DMSO-d₆ may shift to 7.4 ppm in CDCl₃ due to solvent polarity .

Q. What mechanistic insights explain unexpected byproducts in halogen-exchange reactions?

Methodological Answer: Byproducts (e.g., dihalogenated analogs) arise from:

  • Radical Pathways : Trace O₂ or light exposure generates Cl· radicals, leading to over-substitution. Mitigate with degassed solvents and dark conditions .
  • Steric Effects : The methyl group hinders substitution at C3, favoring C4/C6 positions. Computational modeling (Gaussian 16) predicts activation energies for competing pathways .
    Validation : Use LC-MS to identify byproducts and optimize catalyst loading (e.g., reduce CuCN from 10 mol% to 5 mol%) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; analyze degradation via HPLC (C18 column, 1 mL/min, 220 nm) .
    • Thermal Stability : Heat at 40–80°C for 48h; monitor using TGA-DSC to detect melting point shifts or decomposition exotherms .
      Key Finding : The compound is stable at pH 5–9 and <60°C but hydrolyzes to carboxylic acid at pH >10 .

Properties

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

2-chloro-4,6-difluoro-3-methylbenzonitrile

InChI

InChI=1S/C8H4ClF2N/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2H,1H3

InChI Key

PMDNLGFQJQJMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)F)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.